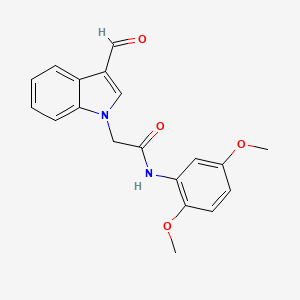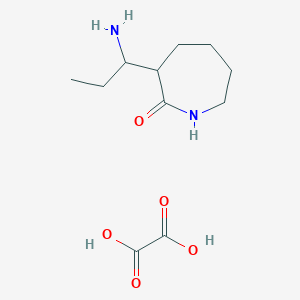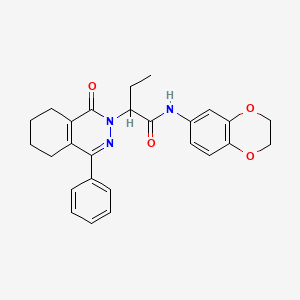![molecular formula C20H33NO2 B4983272 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist that has been shown to have beneficial effects on metabolism, endurance, and muscle growth.
Mechanism of Action
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide works by activating the PPARδ receptor, which plays a key role in regulating metabolism and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function and increased endurance.
Biochemical and Physiological Effects:
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase endurance and improve muscle growth, as well as improve lipid metabolism and insulin sensitivity. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been extensively studied and its effects are well-characterized. However, there are also some limitations to using 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. In addition, there is limited information on the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Future Directions
There are a number of future directions for research on 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide. One area of interest is the potential use of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease. Another area of interest is the development of new PPARδ receptor agonists with improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide and its potential risks and benefits.
Synthesis Methods
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with tert-butyl bromoacetate to produce 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 1,4-butanediamine to produce 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Scientific Research Applications
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been extensively studied for its potential applications in various fields. It has been shown to have beneficial effects on metabolism, endurance, and muscle growth. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been investigated for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
properties
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVNHIWMFQUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)N)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)

![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)




![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
